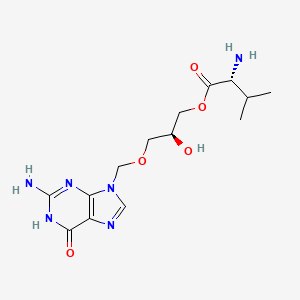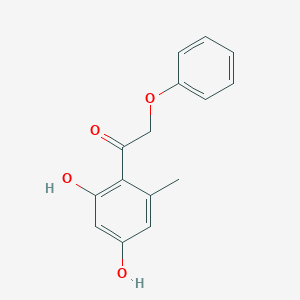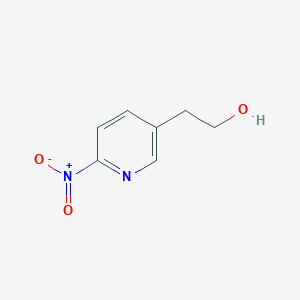
2-(6-Nitropyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Nitropyridin-3-yl)ethan-1-ol is a chemical compound that features a nitro group attached to a pyridine ring, with an ethan-1-ol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitropyridin-3-yl)ethan-1-ol typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group can migrate from the 1-position to the 3-position via a [1,5] sigmatropic shift .
Industrial Production Methods
Industrial production methods for nitropyridine derivatives often involve similar nitration processes, with optimization for yield and purity. The use of halogenated amino pyridines as precursors is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as ammonia (NH₃) and amines are used in nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 2-(6-aminopyridin-3-yl)ethan-1-ol.
Substitution: Various substituted pyridine derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
2-(6-Nitropyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Nitropyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved include oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-3-yl)ethan-1-ol: This compound lacks the nitro group and has different reactivity and applications.
Indole derivatives: These compounds have a similar heterocyclic structure and are used in various biological applications.
Uniqueness
2-(6-Nitropyridin-3-yl)ethan-1-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(6-nitropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8N2O3/c10-4-3-6-1-2-7(8-5-6)9(11)12/h1-2,5,10H,3-4H2 |
InChI Key |
HTIKNSANMPBDQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


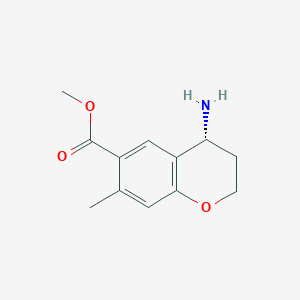
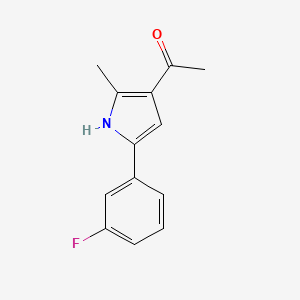

![4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B15225082.png)
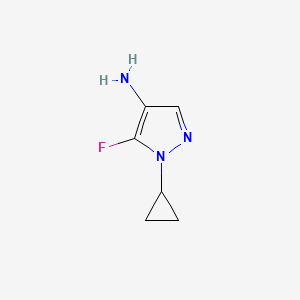
![5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide](/img/structure/B15225093.png)
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)

![Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)

